molecular formula C14H8FNO4S B1666094 AS-252424 CAS No. 900515-16-4

AS-252424

Cat. No. B1666094
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

AS-252424 has a complex molecular structure. Its IUPAC name is (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione . The InChI code and key are also provided for further structural analysis .


Chemical Reactions Analysis

AS-252424 is a potent inhibitor of phosphatidylinositol-3-kinase PI3K with selectivity for the γ isoform. It inhibits human recombinant PI3Kγ, α, β, and δ with IC50 values of 30, 940, 20,000 and 20,000 nM, respectively .


Physical And Chemical Properties Analysis

AS-252424 is a solid substance with a molecular weight of 305.28 g/mol . It is soluble in DMSO to 50 mM and in ethanol to 25 mM .

Safety And Hazards

AS-252424 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017365
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AS-252424

CAS RN

900515-16-4
Record name AS-252424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-252424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
R Heller, Q Chang, G Ehrlich, SN Hsieh… - Cardiovascular …, 2008 - academic.oup.com
… AS-252424, which have been shown to inhibit PI3Kβ and PI3Kγ, respectively, with high specificity. Both TGX-221 (0.1 µM) and AS-252424 (… of TGX-221 and AS-252424 (52% inhibition) …
Number of citations: 63 academic.oup.com
C Cintas, T Douche, Z Dantes, E Mouton-Barbosa… - Molecular Cancer …, 2021 - AACR
… AS-252424 was the most effective treatment and … , AS-252424 treatment induced reactivation of Akt, therefore decreasing the treatment outcome on cell survival. Reversely, AS-252424 …
Number of citations: 5 aacrjournals.org
M Sweetlove, E Wrightson, S Kolekar… - Frontiers in …, 2015 - frontiersin.org
… with combination therapy of selumetinib and A66, idelalisib, or AS-252424 (P < 0.05) and in NZM7, … induced by A66, idelalisib, or AS-252424 in combination with selumetinib was only …
Number of citations: 68 www.frontiersin.org
V Pomel, J Klicic, D Covini, DD Church… - Journal of medicinal …, 2006 - ACS Publications
… Compound 26 (AS-252424), a potent and selective small-molecule PI3Kγ inhibitor emerging from these efforts, was further profiled in three different cellular PI3K assays and shown to …
Number of citations: 234 pubs.acs.org
WC Jan, MC Kao, CH Yang, YY Chang, CJ Huang - Inflammation, 2017 - Springer
… PI3Kδ (IC-87114), or PI3Kγ (AS-252424). Compared to macrophages treated with endotoxin, … -221, IC-87114, or AS-252424 were significantly higher than those in macrophages treated …
Number of citations: 11 link.springer.com
PY Lee, CH Yang, MC Kao, NY Su, PS Tsai… - Journal of Surgical …, 2015 - Elsevier
… Similarly, macrophages treated with LPS plus MgSO 4 plus the selective PI3Kδ inhibitor IC-87114 (0.5 or 5 μM) or the selective PI3Kγ inhibitor AS-252424 (30 or 300 nM) also had …
Number of citations: 13 www.sciencedirect.com
H Chiu, S Mallya, P Nguyen, A Mai… - Frontiers in …, 2017 - frontiersin.org
… We found that the p110γ inhibitor AS-252424 had no significant impact on B cell responses. A novel dual p110δ/γ inhibitor, IPI-443, had comparable effects to p110δ inhibition alone. …
Number of citations: 22 www.frontiersin.org
A Setti, MJV Kumar, KR Babu, A Rasagna… - Journal of Receptors …, 2016 - Taylor & Francis
… Molecular docking results revealed that isoform-specific inhibitor AS-252424 has shown highest binding affinity with p110γ because of least average dock score (Glide score and MVD …
Number of citations: 7 www.tandfonline.com
H Chiu, S Mallya, P Nguyen - 2017 - academia.edu
… We found that the p110γ inhibitor AS-252424 had no significant impact on B cell responses. A novel dual p110δ/γ inhibitor, IPI-443, had comparable effects to p110δ inhibition alone. …
Number of citations: 0 www.academia.edu
M Sweetlove - 2014 - researchspace.auckland.ac.nz
BRAF is mutated in approximately 50% of melanomas. Development of BRAF and MEK inhibitors have improved outcomes for patients with BRAF-mutant melanoma, but their efficacy is …
Number of citations: 0 researchspace.auckland.ac.nz

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